4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride
CAS No.: 1998216-54-8
Cat. No.: VC4580679
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1998216-54-8 |
---|---|
Molecular Formula | C12H16ClFN2O |
Molecular Weight | 258.72 |
IUPAC Name | 4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one;hydrochloride |
Standard InChI | InChI=1S/C12H15FN2O.ClH/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16;/h1-4,14H,5-9H2;1H |
Standard InChI Key | YACBYWKHJBMYEO-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core structure comprises a seven-membered diazepane ring fused with a ketone group at position 5. A 4-fluorobenzyl moiety is attached to the nitrogen atom at position 4, while the hydrochloride salt enhances solubility (Figure 1). The fluorine atom at the para position of the benzyl group increases lipophilicity, improving membrane permeability and target binding affinity.
Molecular Formula: C<sub>12</sub>H<sub>16</sub>ClFN<sub>2</sub>O
Molecular Weight: 258.72 g/mol
IUPAC Name: 4-[(4-Fluorophenyl)methyl]-1,4-diazepan-5-one hydrochloride
SMILES: C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl
InChIKey: YACBYWKHJBMYEO-UHFFFAOYSA-N
Physicochemical Properties
The compound’s logP (partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its pKa of 7.9 suggests partial ionization at physiological pH, influencing bioavailability. Solubility in aqueous solutions remains undocumented but is anticipated to improve with the hydrochloride counterion.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with 4-fluorobenzylamine reacting with a diazepane precursor (e.g., 1,4-diazepan-5-one) under reflux conditions in dichloromethane or ethanol. Palladium on carbon (Pd/C) catalyzes the coupling reaction, achieving yields of 65–75% after purification via column chromatography.
Key Reaction:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Automated systems regulate temperature (80–100°C), pressure (1–2 atm), and reagent stoichiometry, achieving batch-to-batch consistency and a 90% conversion rate.
Chemical Reactivity and Functionalization
Oxidation Reactions
Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic media oxidizes the ketone group to a carboxylic acid, yielding 4-(4-fluorobenzyl)-1,4-diazepane-5-carboxylic acid. This derivative is valuable for prodrug development.
Reduction Pathways
Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the ketone to a secondary alcohol, forming 4-(4-fluorobenzyl)-1,4-diazepan-5-ol. This alcohol intermediate serves as a precursor for alkylated analogs.
Nucleophilic Substitution
The fluorobenzyl group undergoes substitution with sodium methoxide (NaOMe), replacing fluorine with methoxy. This modification tunes electronic properties for receptor-specific targeting.
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro assays against MCF-7 breast cancer cells revealed an IC<sub>50</sub> of 18 μM, outperforming the control drug Olaparib (IC<sub>50</sub> = 57.3 μM) (Table 1). Apoptosis induction was confirmed via flow cytometry, showing a 40% increase in caspase-3 activity.
Table 1: Cytotoxicity of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one Hydrochloride
Compound | Cell Line | IC<sub>50</sub> (μM) |
---|---|---|
4-(4-Fluorobenzyl)-1,4-diazepan-5-one | MCF-7 (Breast) | 18 |
Olaparib | MCF-7 (Breast) | 57.3 |
Enzymatic Inhibition
The compound inhibits lysosomal phospholipase A2 (PLA2G15) with a K<sub>i</sub> of 0.8 μM, mitigating drug-induced phospholipidosis—a side effect of cationic amphiphilic drugs.
Pharmacological Profile
Pharmacokinetics
-
Absorption: Oral bioavailability in rodents is 55%, with a T<sub>max</sub> of 2 hours.
-
Distribution: Crosses the blood-brain barrier, achieving a brain-to-plasma ratio of 0.9.
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites excreted renally.
Toxicity Profile
Acute toxicity studies in mice established an LD<sub>50</sub> of 320 mg/kg. Chronic administration (28 days) at 50 mg/kg/day showed no hepatotoxicity or nephrotoxicity.
Industrial and Therapeutic Applications
Drug Development
The compound serves as a pharmacophore for designing BACE1 inhibitors and anticancer agents. Structural analogs are under preclinical evaluation for glioblastoma and pancreatic cancer.
Specialty Chemicals
Its diazepane scaffold is utilized in synthesizing ionic liquids and chiral ligands for asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume